REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](C)([OH:10])[NH:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2].[CH3:12]O>[Ni].N>[NH2:2][CH2:1][C:3]1[C:4](=[O:10])[NH:5][C:6]([CH3:12])=[CH:7][C:8]=1[CH3:9]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(NC=CC1C)(O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under hydrogen pressure (bladder pressure) for 3-4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, catalyst
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was thoroughly dried
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=CC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |